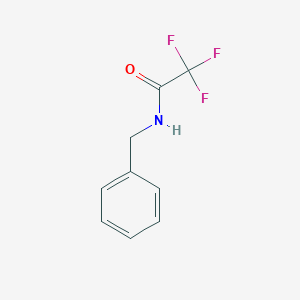

N-Bencil-2,2,2-trifluoroacetamida

Descripción general

Descripción

N-Benzyl-2,2,2-trifluoroacetamide is a chemical compound that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry. It is obtained through the acylation of benzylamine with trifluoroacetic anhydride, a process that is part of the Friedel–Crafts acylation method .

Synthesis Analysis

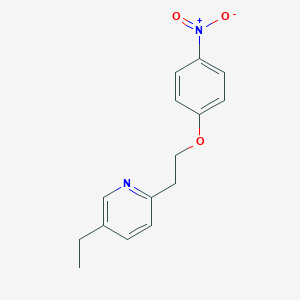

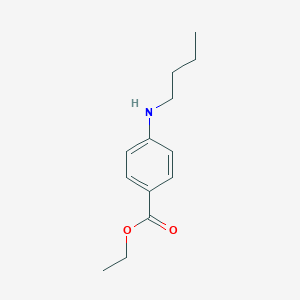

The synthesis of N-Benzyl-2,2,2-trifluoroacetamide and related compounds involves the use of trifluoroacetic anhydride (TFAA) and trifluoroacetamide as trifluoromethylating reagents. A scalable synthesis approach has been developed for trifluoromethylated imidazo-fused N-heterocycles, which proceeds via intermediate benzylic N-trifluoroacetamides . Additionally, the compound has been synthesized by the acylation reaction of trifluoroacetic anhydride with various amines, as demonstrated in the preparation of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide .

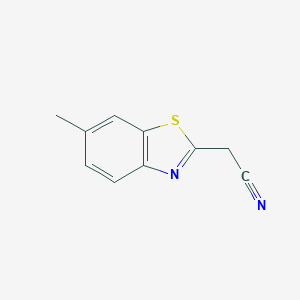

Molecular Structure Analysis

The molecular structure of N-Benzyl-2,2,2-trifluoroacetamide has been confirmed using spectroscopic and crystallographic techniques. X-ray diffraction analysis has been employed to determine the conformation of related compounds, revealing details such as the planarity of certain rings and the conformation of cyclohexene rings .

Chemical Reactions Analysis

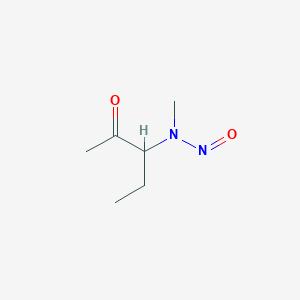

N-Benzyl-2,2,2-trifluoroacetamide has been used as a reagent in various chemical reactions. For instance, it has been involved in oxidative trifluoroacetoxylation reactions under photocatalytic conditions . The compound's reactivity has also been explored in the context of acylating aromatic hydrocarbons, where N-acylimidazoles in trifluoroacetic acid have been used as acylating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-2,2,2-trifluoroacetamide have been assessed through various assays. The compound has demonstrated good antifungal activity and moderate antibacterial activity, with specific minimum inhibitory concentration values reported against different fungi and bacteria . It has also shown antioxidant activity and cytotoxicity, with the potential for further evaluation in drug development . The compound's molecular docking properties have been studied, showing low docking energy against several enzymes, which are targets for antibacterial and antifungal drugs .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

N-Bencil-2,2,2-trifluoroacetamida: se utiliza como grupo protector para aminas en síntesis orgánica. Facilita las reacciones de aminoacilación e hidroxilación en la síntesis de diversos compuestos orgánicos .

Alternativa a la Síntesis de Gabriel

Este compuesto proporciona una alternativa conveniente a la síntesis de Gabriel de aminas primarias a partir de haluros. Permite la N-alquilación seguida de la escisión del grupo trifluoroacetilo en condiciones de transferencia de fase .

Investigación Antimicrobiana

This compound: se ha estudiado por sus propiedades antimicrobianas. Se han realizado estudios de acoplamiento molecular para explorar su posible inhibición de enzimas como la beta-lactamasa AmpC y la Glucosamina-6-fosfato sintasa, que son objetivos para los fármacos antibacterianos .

Estudios Antioxidantes

También se ha realizado investigación para investigar las propiedades antioxidantes de este compuesto, lo que podría tener implicaciones en varios campos relacionados con la salud .

Análisis de Citotoxicidad

Se han examinado los efectos citotóxicos de This compound, lo cual es crucial para comprender su perfil de seguridad y posibles aplicaciones terapéuticas .

Aplicaciones Antifúngicas

Los estudios de acoplamiento molecular sugieren que This compound podría inhibir las enzimas lanosterol 14 alfa-desmetilasa (CYP51), lo que lo convierte en un candidato para el desarrollo de fármacos antifúngicos .

Mecanismo De Acción

Target of Action

N-Benzyl-2,2,2-trifluoroacetamide has been studied for its inhibitory effects on several enzymes, including AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51) . These enzymes are targets for antibacterial and antifungal drugs .

Mode of Action

The compound interacts with these enzymes, potentially altering their function and inhibiting their activity

Biochemical Pathways

The inhibition of these enzymes can affect various biochemical pathways. For instance, the inhibition of lanosterol 14 alpha-demethylase (CYP51) can disrupt the synthesis of ergosterol, a key component of fungal cell membranes . This can lead to the death of the fungal cells, providing an antifungal effect .

Pharmacokinetics

The compound is soluble in most organic solvents, such as ether, alcohol, and ketone , which may influence its absorption and distribution in the body.

Result of Action

N-Benzyl-2,2,2-trifluoroacetamide has demonstrated antimicrobial, antioxidant, and cytotoxic properties . It has shown good antifungal activity against tested fungi and moderate antibacterial activity . It also exhibited antioxidant activity at certain concentrations . Furthermore, it showed cytotoxic activity at the dose of 200 μg/mL with IC 50 (54.7 %) value of 100 μg/mL .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Benzyl-2,2,2-trifluoroacetamide. For instance, the compound’s solubility in various solvents can affect its absorption and distribution in different environments. Additionally, the compound’s stability may be affected by storage conditions .

Propiedades

IUPAC Name |

N-benzyl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)8(14)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXVYKWXVWAYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995015 | |

| Record name | N-Benzyl-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7387-69-1 | |

| Record name | N-Benzyltrifluoroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

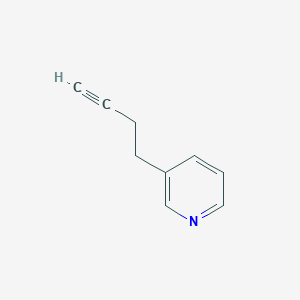

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)